molecular formula C20H18N2O3S B2719757 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide CAS No. 941886-38-0

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide

Cat. No. B2719757
CAS RN: 941886-38-0
M. Wt: 366.44
InChI Key: QQEKFXSTQDJKQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. Unfortunately, specific synthesis methods for “N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide” are not available in the current literature.


Molecular Structure Analysis

The molecular structure of similar compounds often includes a phenyl ring attached to an isothiazolidine ring, which carries two oxygen atoms. This structure might confer unique properties to these compounds.

Scientific Research Applications

Regioselective Synthesis and Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide, due to its complex chemical structure, has been a subject of interest in the synthesis of novel compounds with potential biological activities. For instance, the regioselective synthesis of novel compounds based on 1,8-naphthyridine and thiazolidin-4-one derivatives was explored, yielding products with significant antibacterial properties. This approach involves the reaction of naphthyridin-3-amine with acetyl or aroyl isothiocyanates to form N-[(2-phenyl-1,8-naphthyridin-3-yl)carbamothioyl)]acetamide or benzamides. These compounds were then converted into target compounds via reaction with chloroacetyl chloride, demonstrating potent antibacterial activity against various bacterial strains (Kundenapally, Domala, & Sreenivasulu, 2019).

Mechanism of Action

The mechanism of action of similar compounds can vary widely, depending on their intended use. For example, some compounds might interact with specific biological targets, while others might catalyze chemical reactions .

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-20(19-11-3-7-15-6-1-2-10-18(15)19)21-16-8-4-9-17(14-16)22-12-5-13-26(22,24)25/h1-4,6-11,14H,5,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEKFXSTQDJKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide

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